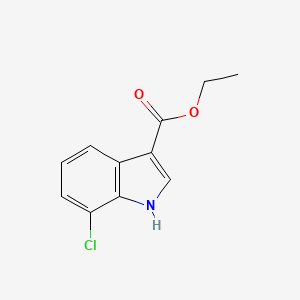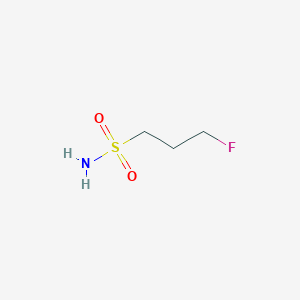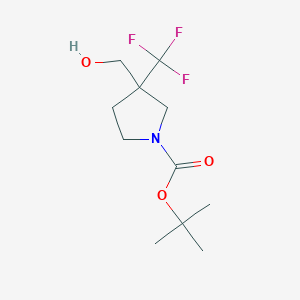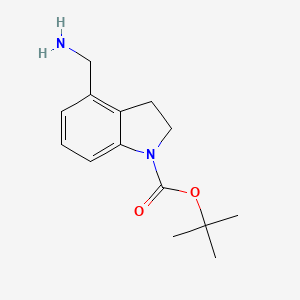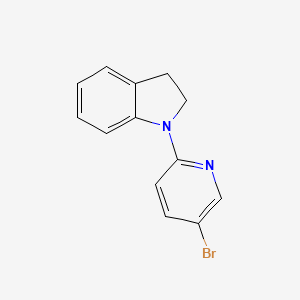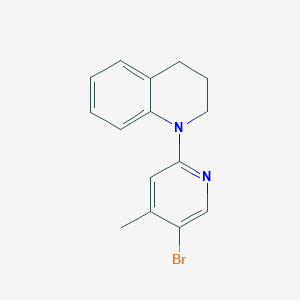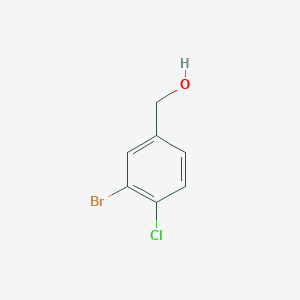
Alcohol 3-bromo-4-clorobencílico
Descripción general
Descripción
3-Bromo-4-chlorobenzyl alcohol is a chemical compound with the IUPAC name (3-bromo-4-chlorophenyl)methanol . It has a molecular weight of 221.48 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-chlorobenzyl alcohol is1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 . This indicates that the compound has a bromine and a chlorine atom attached to a benzene ring, with a hydroxyl group (-OH) attached to the carbon of the benzyl position. Physical And Chemical Properties Analysis
3-Bromo-4-chlorobenzyl alcohol is a solid at room temperature . It has a molecular weight of 221.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Alcohol 3-bromo-4-clorobencílico: Un análisis completo
Síntesis de compuestos orgánicos: El this compound se emplea en la síntesis de diversos compuestos orgánicos, como el 3-(3-bromofenil)-2-cianopropanoato de terc-butilo y el éter de sililo, que son intermediarios valiosos en la investigación de química orgánica y el desarrollo farmacéutico .
Reacciones de halogenación: Este compuesto se utiliza en reacciones de halogenación, un proceso importante para modificar las propiedades químicas de las moléculas, lo que es un paso crítico en la síntesis de muchos productos farmacéuticos y agroquímicos .
Oxidación a aldehídos: En la investigación, el this compound se puede oxidar a 3-bromo-4-clorobenzaldehído, un compuesto utilizado en síntesis químicas adicionales y potencialmente en el desarrollo de nuevos materiales o fármacos .
Simulaciones moleculares: La información estructural del this compound se utiliza en simulaciones moleculares para comprender sus interacciones y comportamiento, lo que es crucial para el diseño de fármacos y la ciencia de los materiales .
Estudios de potencial biológico: Los derivados del indol sintetizados utilizando compuestos como el this compound han mostrado potencial en estudios biológicos, particularmente en citotoxicidad contra líneas celulares cancerosas, lo que indica su papel en la investigación anticancerígena .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-4-chlorobenzyl alcohol are the carbon atoms in the benzene ring of the molecule . The compound interacts with these atoms through a series of chemical reactions, leading to changes in the structure and properties of the molecule .
Mode of Action
The mode of action of 3-Bromo-4-chlorobenzyl alcohol involves a series of chemical reactions. The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromine and chlorine atoms in the molecule can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-chlorobenzyl alcohol are primarily those involved in the synthesis of new compounds. For example, the compound can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of a group from boron to palladium, leading to the formation of a new compound .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-4-chlorobenzyl alcohol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of the action of 3-Bromo-4-chlorobenzyl alcohol is the formation of new compounds through chemical reactions. These new compounds can have different properties and uses, depending on the groups that have replaced the bromine and chlorine atoms in the molecule .
Action Environment
The action of 3-Bromo-4-chlorobenzyl alcohol can be influenced by various environmental factors. For example, the rate of the reactions it undergoes can be affected by factors such as temperature and the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of light .
Propiedades
IUPAC Name |
(3-bromo-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLQZNUPRSYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679339 | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329218-12-4 | |
| Record name | 3-Bromo-4-chlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329218-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

